molecular formula C8H15NO B044886 N-Isobutylcyclopropanecarboxamide CAS No. 122348-69-0

N-Isobutylcyclopropanecarboxamide

Cat. No.: B044886
CAS No.: 122348-69-0
M. Wt: 141.21 g/mol
InChI Key: HVDYZTLRQPWELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutylcyclopropanecarboxamide is an organic compound with the molecular formula C 8 H 15 NO and a molecular weight of 141.21 g/mol . Its structure features a cyclopropane ring directly bonded to a carboxamide group, which is further functionalized with an isobutyl side chain . This specific architecture makes it a compound of interest in various research fields. Calculated physical properties include a density of approximately 0.986 g/cm³, a boiling point of 274.3°C, and a flash point of 155.7°C . Researchers may investigate this molecule as a building block or intermediate in synthetic organic chemistry, particularly in the development of novel amide-based compounds . The presence of the cyclopropane ring, known for its ring strain and unique electronic properties, can be leveraged to study structure-activity relationships in medicinal chemistry or material science. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

122348-69-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-(2-methylpropyl)cyclopropanecarboxamide

InChI

InChI=1S/C8H15NO/c1-6(2)5-9-8(10)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,9,10)

InChI Key

HVDYZTLRQPWELN-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CC1

Canonical SMILES

CC(C)CNC(=O)C1CC1

Synonyms

Cyclopropanecarboxamide, N-(2-methylpropyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological activity and physicochemical properties of cyclopropanecarboxamides are highly dependent on the substituents attached to the amide nitrogen and cyclopropane ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Compound Name Substituent on Amide Nitrogen Cyclopropane Ring Modifications Molecular Formula Key References
N-Isobutylcyclopropanecarboxamide Isobutyl (-CH₂CH(CH₂)₂) None C₈H₁₅NO Hypothetical
N-Benzylcyclopropanecarboxamide Benzyl (C₆H₅CH₂) None C₁₁H₁₃NO
N-(4-Iodophenyl)cyclopropanecarboxamide 4-Iodophenyl None C₁₀H₁₀INO
(1R,3S)-3-Hydroxymethyl-N-isopropyl-... Isopropyl 2,2-Dimethyl, 3-hydroxymethyl C₁₁H₂₁NO₂
Milnacipran Related Compound C Diethyl, phenyl 1-Phenyl, 2-(isoindoline-dione) C₂₂H₂₅N₃O₃
N-(1-Benzylpiperidin-4-yl)cyclopropane... 1-Benzylpiperidin-4-yl None C₁₆H₂₁N₂O

Physicochemical Properties

  • Lipophilicity and Solubility: The isobutyl group in this compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., isopropyl in ). Polar modifications, such as the hydroxymethyl group in , improve solubility via hydrogen bonding.
  • Crystal Structure and Stability :

    • The crystal structure of (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide reveals intermolecular hydrogen bonds (O–H⋯O/N), enhancing thermal stability . Similar interactions may stabilize N-Isobutyl derivatives but require experimental validation.

Q & A

Q. Table 1: Common Characterization Techniques

TechniqueApplicationExample Data from Evidence
¹H NMRProton environment analysisCyclopropane CH₂ signals at δ 1.2–1.5 ppm
HRMSMolecular mass confirmation[M+H]⁺ = 224.1283
XRDCrystal structure determinationCCDC deposition numbers

Q. Table 2: Synthetic Conditions for Derivatives

StepReagents/ConditionsReference
Carboxylic acid activationSOCl₂, reflux, 2h
Amide couplingIsobutylamine, DCM, 0°C→RT, 12h

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